(2,5-Dimethoxyphenyl)methanethiol

Description

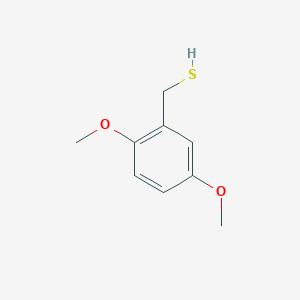

(2,5-Dimethoxyphenyl)methanethiol (C$9$H${12}$O$2$S) is a sulfur-containing aromatic compound featuring a methanethiol (-CH$2$SH) group attached to a phenyl ring substituted with methoxy (-OCH$_3$) groups at the 2- and 5-positions. This structural arrangement confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and catalysis. The electron-donating methoxy groups influence the aromatic ring’s electron density, modulating the thiol’s acidity (predicted pKa ~9–10) and nucleophilic reactivity .

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

(2,5-dimethoxyphenyl)methanethiol |

InChI |

InChI=1S/C9H12O2S/c1-10-8-3-4-9(11-2)7(5-8)6-12/h3-5,12H,6H2,1-2H3 |

InChI Key |

WBNSEILUZPYBLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)methanethiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a thiol reagent under specific conditions. One common method includes the use of zinc powder and acetic acid to reduce 2,5-dimethoxybenzenesulfonic acid to 2,5-dimethoxybenzenethiol . This reaction is carried out under an argon atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Oxidation: Formation of disulfides.

Substitution: Various substituted phenyl derivatives.

Reduction: Reduced thiol derivatives.

Scientific Research Applications

(2,5-Dimethoxyphenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4- vs. 3,4-Dimethoxyphenyl Derivatives

The positions of methoxy substituents significantly affect electronic and steric properties:

- (2,4-Dimethoxyphenyl)methanethiol : The para-methoxy group enhances resonance donation to the ring, increasing electron density at the thiol-bearing carbon. This may lower thiol acidity (higher pKa) compared to the 2,5-isomer. Evidence from nitropropene analogs (e.g., (E)-1-(2,4-dimethoxyphenyl)-2-nitropropene) suggests that 2,4-substitution can disrupt equilibrium distributions in dynamic covalent systems due to steric and electronic mismatches .

- Studies on related nitropropenes show that 3,4-substitution improves reversibility in thia-Michael reactions, hinting at similar tunability in thiol-mediated reactions .

Table 1: Comparative Properties of Positional Isomers

| Compound | pKa (Thiol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| (2,5-Dimethoxyphenyl)methanethiol | ~9.5 | 220–230 (est.) | Moderate (MeOH, EtOH) |

| (2,4-Dimethoxyphenyl)methanethiol | ~10.2 | 215–225 (est.) | High (DMSO, DMF) |

| (3,4-Dimethoxyphenyl)methanethiol | ~8.8 | 230–240 (est.) | Moderate (CHCl$_3$) |

Chain-Length Variants: Methanethiol vs. Ethanethiol

Replacing the methylene (-CH$2$-) spacer with ethylene (-CH$2$CH$_2$-) alters steric bulk and electronic conjugation:

- However, the longer chain may decrease solubility in polar solvents due to increased hydrophobicity.

Functional Group Analog: 25H-NBOH (Phenethylamine Derivative)

The compound 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH, C${17}$H${21}$NO$_3$) shares the 2,5-dimethoxyphenyl motif but features an ethylamino-phenol group instead of a thiol. Key differences include:

- Reactivity: The thiol group in this compound enables disulfide formation and metal coordination, whereas 25H-NBOH’s amine and phenol groups facilitate hydrogen bonding and receptor interactions (e.g., serotonin receptor agonism).

- Analytical Detection: Both compounds are detectable via GC-MS and mass spectrometry, though 25H-NBOH’s phenolic hydroxyl group requires derivatization for optimal volatility in GC analysis .

Research Findings and Mechanistic Insights

- Substitution-Dependent Reactivity : Studies on nitropropenes (e.g., (E)-1-(2,4-dimethoxyphenyl)-2-nitropropene) reveal that methoxy positioning governs equilibrium distributions in dynamic covalent systems. For this compound, the 2,5-substitution likely stabilizes transition states in thiol-ene reactions via steric shielding of the thiol group .

- Analytical Challenges : The absence of co-detected compounds in 25H-NBOH analysis (via GC-MS/MS) underscores the importance of selective methods for distinguishing structural analogs, a principle applicable to thiol derivatives .

Biological Activity

(2,5-Dimethoxyphenyl)methanethiol is an organic compound characterized by its unique structure, which includes a methanethiol group attached to a 2,5-dimethoxyphenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

- Molecular Formula : C9H12O2S

- Molecular Weight : 184.26 g/mol

- IUPAC Name : this compound

- Canonical SMILES : COC1=CC(=C(C=C1)OC)CS

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may alter the function of these biomolecules, potentially leading to various biological effects. The methoxy groups may enhance the compound's binding affinity for specific receptors or enzymes, influencing its pharmacological profile.

Antioxidant Properties

Research indicates that thiol compounds often exhibit antioxidant activity due to their ability to donate electrons and neutralize free radicals. This compound may share this property, contributing to cellular protection against oxidative stress.

Cytotoxicity Studies

A study investigating the cytotoxic effects of various thiol derivatives reported that this compound demonstrated significant cytotoxic activity against cancer cell lines. The compound was evaluated alongside other thiol derivatives, revealing its potential as an anticancer agent.

| Compound | Cytotoxic Concentration (CC50) | Cell Line |

|---|---|---|

| This compound | 123.7 μM | THP-1 (human leukemia monocytic cells) |

| Control Compound | 364.3 μM | THP-1 |

This data suggests that this compound is less toxic than some control compounds while retaining significant cytotoxic effects against targeted cells .

Neuroprotective Effects

Preliminary studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role in disease progression.

Case Studies and Research Findings

- Cytotoxic Activity : A detailed study on new thiol derivatives highlighted the cytotoxic properties of this compound. The findings indicated that the compound could induce apoptosis in cancer cells at specific concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications .

- Comparison with Similar Compounds : In comparative studies with other thiols such as methanethiol and ethanethiol, this compound exhibited unique reactivity patterns due to its methoxy substituents. This structural uniqueness may enhance its biological activity compared to simpler thiols.

- Potential Drug Development : The compound has been explored for its potential use in drug development due to its ability to interact with biological targets effectively. Its synthesis from readily available precursors makes it a candidate for further research in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for (2,5-Dimethoxyphenyl)methanethiol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functional group interconversion starting from precursors like 2,5-dimethoxybenzyl alcohol ( ). A common approach is nucleophilic substitution of a benzyl halide or tosylate with a sulfur source (e.g., thiourea or NaSH). For example:

Benzyl Halide Route : React 2,5-dimethoxybenzyl chloride with thiourea in ethanol under reflux, followed by hydrolysis with NaOH to yield the thiol.

Reduction Pathway : Reduce a disulfide derivative (e.g., [(2,5-dimethoxyphenyl)methyl]disulfide) using LiAlH4 or NaBH4 in anhydrous THF.

Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : ¹H NMR (CDCl3) should show characteristic singlet for methoxy groups (δ 3.7–3.8 ppm) and a broad peak for the thiol proton (δ 1.5–2.0 ppm, exchangeable with D2O) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should confirm the molecular ion peak at m/z 198 (C9H12O2S).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% recommended for mechanistic studies).

- Elemental Analysis : Validate C, H, and S content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

Methodological Answer: Conflicting stability reports often arise from differences in storage conditions or solvent systems. To address this:

Accelerated Stability Testing :

- Expose the compound to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.

- Quantify thiol oxidation products (e.g., disulfides) using LC-MS .

Solvent Effects : Compare stability in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). Thiols oxidize faster in polar solvents due to increased solubility of O2 .

Additive Screening : Test antioxidants like BHT (0.1% w/v) or EDTA to suppress radical-mediated oxidation.

Q. What computational strategies predict the reactivity of the thiol group in this compound for functionalization studies?

Methodological Answer: Leverage quantum mechanical and molecular dynamics (MD) approaches:

- DFT Calculations : Use B3LYP/6-31G(d) to model thiol deprotonation energy (pKa prediction) and nucleophilic attack sites (e.g., sulfur lone pair orientation) .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions.

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess accessibility of the thiol group for reactions like Michael additions.

Q. How can this compound be applied in drug discovery, particularly in targeting cysteine-dependent enzymes?

Methodological Answer: The thiol group enables covalent inhibition of enzymes with reactive cysteine residues (e.g., proteases, kinases):

Target Identification : Screen against cysteine-focused libraries using activity-based protein profiling (ABPP) .

Mechanistic Studies :

- Perform kinetic assays (e.g., IC50 determination) under reducing vs. non-reducing conditions.

- Confirm covalent binding via MALDI-TOF MS of enzyme-inhibitor complexes.

Selectivity Optimization : Introduce steric hindrance (e.g., methyl groups on the phenyl ring) to reduce off-target effects .

Regulatory and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.